[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2,4-dichlorophenyl)methanone
Description
This compound features a piperazine core substituted with a 2,1,3-benzothiadiazole sulfonyl group at the 4-position and a 2,4-dichlorophenyl methanone moiety. The benzothiadiazole sulfonyl group introduces strong electron-withdrawing properties, while the dichlorophenyl moiety enhances lipophilicity.
Properties
Molecular Formula |
C17H14Cl2N4O3S2 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H14Cl2N4O3S2/c18-11-4-5-12(13(19)10-11)17(24)22-6-8-23(9-7-22)28(25,26)15-3-1-2-14-16(15)21-27-20-14/h1-5,10H,6-9H2 |
InChI Key |
WHDUHGMZEAPVML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,1,3-Benzothiadiazole-4-sulfonyl Chloride
The benzothiadiazole sulfonyl chloride intermediate is synthesized via chlorosulfonation of 2,1,3-benzothiadiazole. This involves treating the parent heterocycle with chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hours), followed by quenching with ice water to precipitate the sulfonyl chloride. Purification via recrystallization from dichloromethane/hexane yields a pale-yellow solid (typical yield: 68–72%).
Key Reaction Parameters
Functionalization of Piperazine
Piperazine is alkylated or acylated to introduce reactive sites for subsequent coupling. For this compound, N-Boc protection of piperazine is commonly employed to prevent undesired side reactions. The Boc group is introduced using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base (room temperature, 12 hours, 85–90% yield).
Sulfonamide Bond Formation
The critical step involves reacting 2,1,3-benzothiadiazole-4-sulfonyl chloride with the piperazine derivative. This is typically conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) to scavenge HCl:
Reaction conditions and outcomes from comparable syntheses:
Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane) is standard.
Methanone Coupling with 2,4-Dichlorophenyl Groups
Activation of the Carboxylic Acid
The 2,4-dichlorophenyl methanone moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. For this compound, the latter is preferred due to steric hindrance from the dichloro substituents. The carboxylic acid (e.g., 2,4-dichlorobenzoic acid) is activated using thionyl chloride (SOCl₂) to form the acyl chloride:
Amide Bond Formation
The acyl chloride reacts with the benzothiadiazole-sulfonyl-piperazine intermediate in DCM with TEA:
Optimized Conditions
-
Molar ratio (acyl chloride:piperazine): 1.2:1
-
Reaction time: 12–16 hours
Alternative Synthetic Routes
One-Pot Sequential Reactions
Recent advances employ one-pot strategies to reduce purification steps. For example, in situ generation of the sulfonyl chloride followed by direct coupling with piperazine and acylation achieves a 55% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates sulfonamide formation, improving yields to 70–75% while reducing reaction times by 80% compared to conventional methods.
Challenges and Mitigation Strategies
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
2,1,3-Benzothiadiazole-4-sulfonyl chloride
Final Product
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the benzothiadiazole moiety.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the benzothiadiazole moiety could produce dihydrobenzothiadiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound's structure can be described as follows:
- IUPAC Name : 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2,4-dichlorophenyl)methanone
- Molecular Formula : C17H16N4O3S2
- Molecular Weight : 396.46 g/mol
Biological Activities
Research indicates that compounds similar to 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2,4-dichlorophenyl)methanone exhibit diverse biological activities. Preliminary studies suggest potential applications in the following areas:
Anticancer Activity
Compounds with similar structural features have shown promising anticancer properties. A study demonstrated that derivatives of benzothiadiazole can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound's antimicrobial potential has also been explored. Research indicates that related compounds exhibit significant activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
Neuropharmacological Effects
The piperazine ring in the structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties.
Synthetic Routes
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2,4-dichlorophenyl)methanone typically involves multi-step organic reactions. Common methods include:
- Sulfonation of Benzothiadiazole
- Formation of Piperazine Ring
- Condensation with Dichlorophenyl Methanone
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Anticancer Mechanism
A recent study evaluated the anticancer efficacy of benzothiadiazole derivatives. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that treatment with the compound resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of benzothiadiazole derivatives revealed that they possess inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. For example, in its role as an anti-cancer agent, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The benzothiadiazole moiety can interact with DNA or proteins, while the piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Structural Differences and Implications
Heterocyclic Substituents Target Compound vs. Azoles: The benzothiadiazole sulfonyl group replaces the imidazole/triazole rings found in ketoconazole and itraconazole. Benzothiadiazole vs. Benzoxadiazole: Replacing sulfur in benzothiadiazole with oxygen (benzoxadiazole) reduces electron-withdrawing effects, which could impact stability and target affinity .
Aromatic Groups 2,4-Dichlorophenyl vs. Biphenyl: The biphenyl group in the benzoxadiazole derivative () increases molecular weight and lipophilicity, possibly enhancing membrane penetration but reducing solubility . 2,4-Dichlorophenyl vs.
Stereochemistry
- Levoketoconazole () highlights the role of enantiomerism in azole drugs. The target compound’s stereochemical configuration (if chiral) could influence metabolic stability and toxicity .
Biological Activity
The compound 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a piperazine ring, a benzothiadiazole moiety, and a methanone functional group, which may contribute to its diverse pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 389.5 g/mol. The structural components can be detailed as follows:
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms, known for enhancing biological activity. |
| Benzothiadiazole Moiety | A fused bicyclic structure that often exhibits electronic properties beneficial for biological interactions. |
| Methanone Group | A carbonyl functional group that can participate in various chemical reactions. |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The benzothiadiazole moiety may modulate the activity of proteins and enzymes, while the piperazine ring enhances binding affinity to these targets. Potential mechanisms of action include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites.
- Cellular Pathway Interference: The compound may influence signaling pathways critical for cell proliferation and survival.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities:
- Anticancer Properties: Benzothiadiazole derivatives have been linked to anticancer effects through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity: Compounds containing piperazine rings often display antibacterial and antifungal properties.
Case Studies
-
Anticancer Activity:
In vitro studies have shown that benzothiadiazole derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. For instance, studies involving similar compounds demonstrated significant cytotoxicity against human breast carcinoma (MCF-7) and lung carcinoma (A549) cells . -
Enzyme Interaction Studies:
Research indicates that the sulfonamide group in related compounds can enhance binding to target enzymes, potentially leading to effective inhibition .
Comparative Analysis
The uniqueness of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can be highlighted through comparisons with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpiperazine | Piperazine ring | Antidepressant effects |
| Benzothiadiazole derivatives | Benzothiadiazole core | Anticancer properties |
| Sulfanilamide | Sulfonamide group | Antibacterial activity |
This comparison underscores the potential for 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone to exhibit distinct biological profiles due to its unique combination of functional groups.
Q & A
Basic: What synthetic strategies are optimal for constructing 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone?
Methodological Answer:
The synthesis typically involves stepwise coupling reactions. Key steps include:
- Sulfonylation : Reacting a benzothiadiazole sulfonyl chloride with a piperazine derivative under basic conditions (e.g., triethylamine) to form the sulfonamide linkage.
- Benzoylation : Coupling the resulting piperazine intermediate with 2,4-dichlorobenzoyl chloride via nucleophilic acyl substitution.
- Purification : Use of column chromatography (e.g., n-hexane/EtOAc gradients) to isolate the final product in high purity .
- Computational Optimization : Artificial Force Induced Reaction (AFIR) methods can predict reaction pathways and regioselectivity, reducing trial-and-error in synthesis .
Advanced: How can computational chemistry tools predict the reactivity and regioselectivity of sulfonylation in benzothiadiazole-piperazine hybrids?
Methodological Answer:
- AFIR Modeling : The AFIR algorithm identifies low-energy transition states and intermediates, enabling prediction of sulfonylation sites (e.g., preference for the 4-position of benzothiadiazole due to electron-deficient aromatic systems) .
- Molecular Dynamics (MD) Simulations : Validate steric and electronic effects using software like Gaussian or ORCA. For example, the sulfonyl group’s electron-withdrawing nature directs electrophilic substitution .
- InChI/SMILES Validation : Cross-check computed structures with experimental data (e.g., NMR shifts in ) to confirm regioselectivity .
Basic: What analytical techniques confirm the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm sulfonamide/benzoyl linkages .
- HPLC : Retention time (e.g., 13.036 min in ) and peak area (>95%) assess purity. Use reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., ~500 g/mol) and fragmentation patterns .
- Elemental Analysis : Discrepancies in C/H/N percentages (e.g., ±0.3% in ) indicate residual solvents or impurities .
Advanced: What methodologies resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinities (e.g., KD values) for targets like histamine receptors, distinguishing potent analogs from inactive ones .
- Comparative SAR Studies : Analyze substituent effects (e.g., 2,4-dichlorophenyl vs. methoxyphenyl in ) on activity. For example, electron-withdrawing groups (Cl) enhance receptor binding compared to electron-donating groups (OCH) .
- Meta-Analysis of Pharmacological Data : Pool results from assays (e.g., IC in enzyme inhibition) to identify outliers caused by assay variability .
Advanced: How do electronic and steric effects of substituents influence the compound’s pharmacokinetics?
Methodological Answer:
- LogP Calculations : The dichlorophenyl group increases hydrophobicity (LogP ~3.5), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) assess oxidation susceptibility. Bulky substituents (e.g., benzothiadiazole) slow metabolism .
- Steric Maps : Molecular docking (e.g., AutoDock Vina) reveals how the piperazine ring’s conformation affects binding to targets like serotonin receptors .
Advanced: What in vitro models are suitable for evaluating the compound’s interaction with histamine or serotonin receptors?
Methodological Answer:
- Radioligand Displacement Assays : Use H-labeled histamine (H1 receptor) or H-LSD (5-HT receptor) to measure competitive binding. Example protocols in ’s dissertation .
- Functional Assays : Calcium flux or cAMP accumulation assays (e.g., CHO cells expressing recombinant receptors) quantify agonism/antagonism .
- Structural Analogs : Compare with biphenyl-piperazine derivatives ( ) to identify critical substituents for receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
